molecular formula C17H16N6O4 B2805183 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 923683-27-6

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

Cat. No.: B2805183
CAS No.: 923683-27-6
M. Wt: 368.353
InChI Key: VDXPPJOTYVDDDL-UHFFFAOYSA-N
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Description

2-(7,9-Dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is an intricate organic compound that belongs to the class of triazine derivatives

Preparation Methods

The synthesis of 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid involves multiple synthetic routes, typically starting from purine derivatives. Some common steps include:

  • Synthetic Routes and Reaction Conditions: : Initial reaction with dimethyl formamide and a phenyl group under controlled temperature conditions, followed by cyclization.

  • Industrial Production Methods: : On an industrial scale, the synthesis might involve bulk reactions in large reactors with optimized yields, using common solvents like acetic acid.

Chemical Reactions Analysis

2-(7,9-Dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid undergoes several types of chemical reactions:

  • Oxidation and Reduction: : It can undergo oxidation in the presence of strong oxidizing agents, yielding various oxidized products.

  • Substitution Reactions: : It participates in nucleophilic substitution reactions, especially at the phenyl group, under acidic or basic conditions.

  • Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation and sodium hydroxide for nucleophilic substitutions.

  • Major Products: : The primary products depend on the reaction type, such as phenyl derivatives or oxo-compounds.

Scientific Research Applications

This compound has far-reaching applications in different fields:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Potential role as a biochemical probe for studying enzyme functions.

  • Medicine: : Investigated for its potential as a therapeutic agent in drug development.

  • Industry: : Utilized in manufacturing certain specialized materials.

Mechanism of Action

The mechanism by which 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid exerts its effects involves:

  • Molecular Targets: : Primarily interacts with enzyme active sites and protein structures.

  • Pathways Involved: : Modulates specific biochemical pathways, including signal transduction and metabolic regulation.

Comparison with Similar Compounds

Comparing this compound with similar triazine derivatives highlights its uniqueness:

  • Similar Compounds: : Triazine, purine, dimethyl xanthines.

  • Uniqueness: : The structural combination of a triazine and purine framework endows it with distinct physicochemical properties and biological activities, setting it apart from other compounds.

Exploring the characteristics and applications of 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid reveals its significance and potential in various scientific fields.

Properties

IUPAC Name

2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-20-14-13(15(26)21(2)17(20)27)22-8-11(10-6-4-3-5-7-10)19-23(9-12(24)25)16(22)18-14/h3-7H,8-9H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXPPJOTYVDDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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